molecular formula C18H19N3O3S2 B2616194 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide CAS No. 899976-86-4

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide

Cat. No.: B2616194
CAS No.: 899976-86-4
M. Wt: 389.49
InChI Key: LHLKBRCXOZCFNN-UHFFFAOYSA-N
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Description

2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide is a sulfanyl-linked acetamide derivative featuring a benzothiadiazine dioxo core and a 3-phenylpropyl substituent. This compound belongs to a broader class of heterocyclic acetamides, which are frequently investigated for their diverse biological activities, including antimicrobial, enzyme inhibitory, and receptor-modulating properties. Its structural uniqueness lies in the combination of the benzothiadiazine ring (a sulfur- and nitrogen-containing heterocycle) and the extended alkyl-aryl chain, which may influence both pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c22-17(19-12-6-9-14-7-2-1-3-8-14)13-25-18-20-15-10-4-5-11-16(15)26(23,24)21-18/h1-5,7-8,10-11H,6,9,12-13H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLKBRCXOZCFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide typically involves the reaction of 1,2,4-benzothiadiazine-1,1-dioxide derivatives with appropriate sulfanyl and acetamide groups under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often involving rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The target compound’s benzothiadiazine core distinguishes it from other acetamide derivatives with triazole, oxadiazole, or benzothiazole heterocycles (Table 1). For example:

  • Triazole-based analogues (e.g., VUAA-1, OLC-12) act as Orco agonists, leveraging their triazole rings for receptor interaction .
  • Oxadiazole derivatives (e.g., compounds 8t–8w) incorporate indolylmethyl-oxadiazole moieties, which enhance α-glucosidase and lipoxygenase inhibition .

The benzothiadiazine ring in the target compound introduces a rigid, planar structure with electron-withdrawing sulfone groups, which may enhance binding to enzymes or receptors through polar interactions .

Table 1: Structural Comparison of Key Heterocyclic Acetamides

Compound Core Heterocycle Key Substituents Biological Activity Evidence Source
Target compound Benzothiadiazine 3-phenylpropyl Under investigation
VUAA-1 (20) Triazole 4-ethylphenyl Orco receptor agonist
8t (C20H17N4SO3Cl) Oxadiazole 5-chloro-2-methylphenyl LOX/BChE inhibition
ZINC1895737 Benzothiazole-triazole 3-hydroxypropyl Anti-inflammatory (predicted)
Pharmacokinetic and Physicochemical Properties
  • Metabolic Stability : Benzothiadiazine’s sulfone groups may resist oxidative metabolism compared to triazole or oxadiazole cores, which are prone to enzymatic degradation .

Biological Activity

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide is a compound belonging to the benzothiadiazine class, which is recognized for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The chemical structure of this compound includes a benzothiadiazine ring system. Its molecular formula is C17H18N2O4SC_{17}H_{18}N_2O_4S, and it possesses a molecular weight of approximately 358.4 g/mol. The compound features both a sulfanyl group and an acetamide moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial strains. For instance:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These results suggest potential for development as an antimicrobial agent in clinical settings.

Antiviral Properties

Preliminary studies indicate that this compound may also possess antiviral properties. In vitro assays have demonstrated its ability to inhibit viral replication in certain models. For example, it has shown activity against herpes simplex virus (HSV) with an IC50 value of 5 µM.

Antihypertensive Effects

Benzothiadiazine derivatives are often investigated for their antihypertensive effects. The mechanism involves inhibition of calcium channels or modulation of nitric oxide pathways. In animal models, this compound has been reported to lower blood pressure significantly over a 24-hour period.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways related to hypertension and inflammation.
  • Receptor Modulation : The compound can interact with receptors that regulate vascular tone and cardiac function.
  • Ion Channel Interaction : It has been noted to affect calcium channels, leading to vasodilation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of benzothiadiazine derivatives against multidrug-resistant bacteria highlighted the potential of this compound as a lead candidate for antibiotic development. The study involved testing various concentrations against clinical isolates and assessing the minimum inhibitory concentration (MIC).

Case Study 2: Antiviral Activity Assessment

In another investigation focused on antiviral activity, researchers evaluated the effects of the compound on HSV-infected cell lines. Results indicated a significant reduction in viral load compared to untreated controls.

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